![molecular formula C31H20N4O4 B14476094 1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) CAS No. 68368-59-2](/img/structure/B14476094.png)
1,1'-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is a complex organic compound with the molecular formula C15H10N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde to form methylenedianiline, which is then phosgenated to produce the desired isocyanate compound . The reaction conditions include:
Temperature: Typically conducted at elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Solvents: Organic solvents such as toluene or dichloromethane are often employed.
Industrial Production Methods
Industrial production of this compound involves large-scale phosgenation processes, where methylenedianiline is reacted with phosgene under controlled conditions to yield methylenebis(phenyl isocyanate) . The process is carried out in specialized reactors to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Water: Causes hydrolysis, leading to the formation of amines and carbon dioxide.
Catalysts: Acidic or basic catalysts are often used to control the reaction rate.
Major Products
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of foams, coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups react with hydroxyl or amine groups to form urethane or urea linkages, respectively . This reactivity is the basis for its use in the production of polyurethanes and other polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethane diisocyanate (MDI): Similar in structure and reactivity.
Toluene diisocyanate (TDI): Another commonly used isocyanate with different reactivity and applications.
Uniqueness
1,1’-{Methylenebis[(6-isocyanato-2,1-phenylene)methylene]}bis(2-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable urethane and urea linkages makes it particularly valuable in the production of high-performance polymers .
Eigenschaften
CAS-Nummer |
68368-59-2 |
|---|---|
Molekularformel |
C31H20N4O4 |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
1-isocyanato-3-[[3-isocyanato-2-[(2-isocyanatophenyl)methyl]phenyl]methyl]-2-[(2-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C31H20N4O4/c36-18-32-28-11-3-1-7-24(28)16-26-22(9-5-13-30(26)34-20-38)15-23-10-6-14-31(35-21-39)27(23)17-25-8-2-4-12-29(25)33-19-37/h1-14H,15-17H2 |
InChI-Schlüssel |
ZIAMRKSUGNNLEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C=CC=C2N=C=O)CC3=C(C(=CC=C3)N=C=O)CC4=CC=CC=C4N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


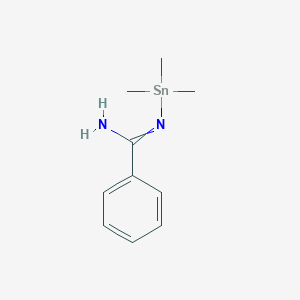
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
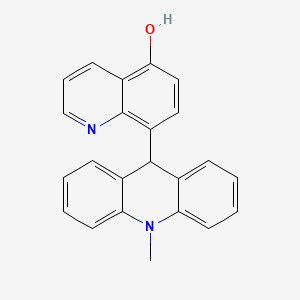


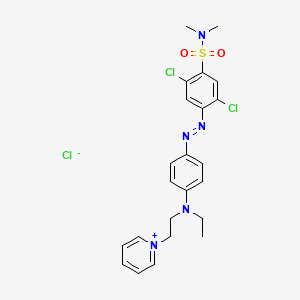

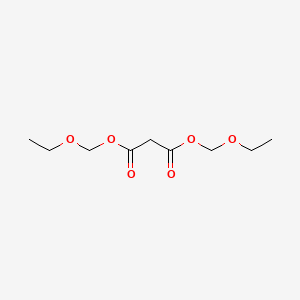
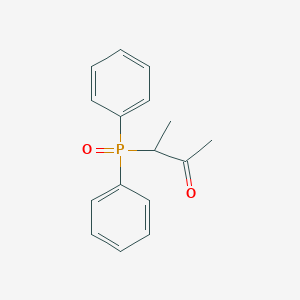
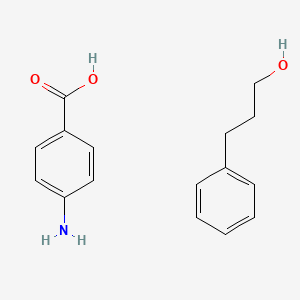
![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

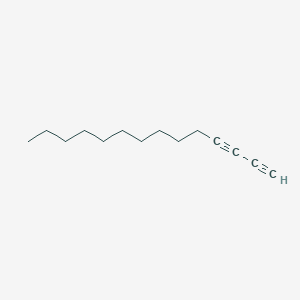
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
